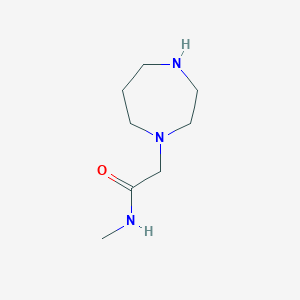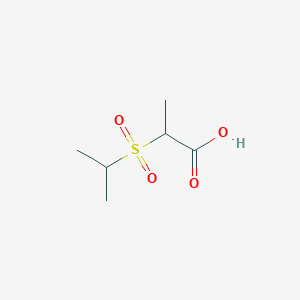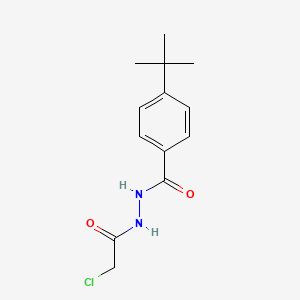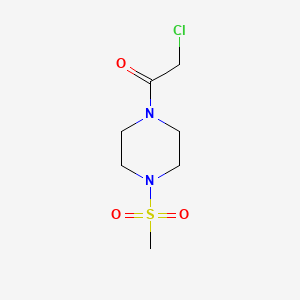
N-(butan-2-yl)-2-chloropropanamide
Übersicht
Beschreibung
“N-(butan-2-yl)-2-chloropropanamide” is a chemical compound. The “butan-2-yl” or “sec-butyl” group in the name refers to a four-carbon alkyl radical or substituent group with the general chemical formula −C4H9 . This group is derived from one of the isomers of butane and is chiral, meaning it has a non-superimposable mirror image . The “2-chloropropanamide” part of the name suggests the presence of a chlorine atom and an amide functional group in the molecule.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Gas Separations using Ionic Liquids
Research has demonstrated the effectiveness of supported ionic liquid membranes (SILMs) over standard polymers in separating CO2 from N2 and CH4, even under mixed gas flow conditions. This work emphasizes the importance of establishing benchmarks and upper limits for SILM performance, guiding future research towards the development of new room temperature ionic liquids (RTILs) for improved separation processes (Scovazzo, 2009).
Biofuel Production
The potential of n-butanol as a competitive renewable biofuel has been explored, showcasing its advantages over conventional fuels and other biofuels like ethanol. This includes a detailed review of n-butanol's production methods, its application as a biofuel in various engines, and its combustion characteristics. The study suggests n-butanol as a promising second-generation biofuel (Jin et al., 2011).
Environmental Impact and Remediation Strategies for Herbicides
Investigations into the environmental impacts of chloroacetanilide herbicides (e.g., acetochlor, alachlor, butachlor) have highlighted their classification as carcinogens and the necessity for effective remediation technologies. Bioremediation, particularly using bacterial strains like Paracoccus sp., has shown promise for the complete mineralization of these compounds, pointing towards sustainable environmental management solutions (Mohanty & Jena, 2019).
Neuroprotective Potential of Phthalide Compounds
Research into 3-N-Butylphthalide (NBP) and its derivatives, compounds related by functional group presence and biological activity, has shown significant neuroprotective effects. These compounds have been studied for their potential in treating ischemic stroke and other neurodegenerative diseases, highlighting the importance of exploring chemical derivatives for therapeutic applications (Abdoulaye & Guo, 2016).
Wirkmechanismus
Target of Action
N-(butan-2-yl)-2-chloropropanamide, also known as PK-11195, binds selectively to the peripheral benzodiazepine receptor (PBR), also known as the mitochondrial 18 kDa translocator protein or TSPO . This protein plays a crucial role in the transport of cholesterol into mitochondria and the subsequent steroidogenesis .
Mode of Action
It is presumed that PK-11195 interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues .
Biochemical Pathways
It is known that the compound is involved in the activation of hydrocarbon substrates
Pharmacokinetics
It is known that the compound is used as a positron emission tomography (pet) radiopharmaceutical for neuroinflammatory imaging This suggests that the compound has good bioavailability and can cross the blood-brain barrier
Result of Action
It is known that the compound is used for imaging inflammation, suggesting that it may have effects on immune cells
Action Environment
It is known that the compound is stable enough to be used as a pet radiopharmaceutical
Eigenschaften
IUPAC Name |
N-butan-2-yl-2-chloropropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-4-5(2)9-7(10)6(3)8/h5-6H,4H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECKOKCQSMADRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284367 | |
| Record name | 2-Chloro-N-(1-methylpropyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-2-chloropropanamide | |
CAS RN |
87603-53-0 | |
| Record name | 2-Chloro-N-(1-methylpropyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87603-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(1-methylpropyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Benzyloxy)-3-chloro-1-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3372101.png)

![methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine](/img/structure/B3372110.png)

![2-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B3372132.png)

![2-chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]acetamide](/img/structure/B3372142.png)

![N-{2-[4-(2-chloroacetyl)phenyl]ethyl}methanesulfonamide](/img/structure/B3372154.png)


![3-amino-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3372173.png)
